molecular formula C9H8BrClN2 B3360913 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine CAS No. 901124-75-2

8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine

Cat. No.: B3360913
CAS No.: 901124-75-2
M. Wt: 259.53 g/mol
InChI Key: KFBJSJRPHMGWNC-UHFFFAOYSA-N
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Description

8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine atom at position 8, a chloromethyl group at position 2, and a methyl group at position 4. Its synthesis involves cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone in ethanol, followed by nitration in concentrated sulfuric acid to introduce the nitro group at position 3 . The chloromethyl substituent enhances reactivity, making it a versatile intermediate for further functionalization, such as sulfonation or cross-coupling reactions .

Properties

IUPAC Name

8-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2/c1-6-2-8(10)9-12-7(3-11)5-13(9)4-6/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBJSJRPHMGWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470634
Record name 8-BROMO-2-(CHLOROMETHYL)-6-METHYLIMIDAZO[1,2-A]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901124-75-2
Record name 8-BROMO-2-(CHLOROMETHYL)-6-METHYLIMIDAZO[1,2-A]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of brominated and chlorinated pyridine derivatives, which undergo cyclization in the presence of suitable catalysts and reagents. For instance, the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) has been reported as an effective alternative to traditional reagents like n-butyllithium .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as metal halogen exchange, chlorine transfer, and cyclization, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Drug Development

8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine has been investigated as a scaffold for developing new pharmaceuticals targeting various diseases. Its ability to interact with enzymes and proteins suggests potential roles in modulating biochemical pathways related to disease mechanisms. Notably, it has shown promise in proteomics research due to its interactions with biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking.

Antikinetoplastid Activity

Research indicates that derivatives of this compound exhibit significant antitrypanosomal activity. A structure-activity relationship (SAR) study highlighted that modifications at positions 2, 6, and 8 of the imidazopyridine ring can enhance biological activity against Trypanosoma brucei brucei. One derivative demonstrated an EC50 value of 17 nM, indicating strong efficacy compared to existing treatments . This suggests that compounds based on this scaffold could be developed into effective therapies for kinetoplastid diseases.

Material Science Applications

The synthesis of this compound also extends to material science. The compound can be utilized in creating functional materials due to its unique electronic properties and reactivity patterns. Its structural characteristics allow it to serve as a precursor for synthesizing other complex organic molecules, which can be applied in various industrial processes.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of imidazo[1,2-a]pyridine derivatives, including those related to this compound. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Antitubercular Activity

Recent developments have shown that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) strains. The exploration of these compounds has led to promising candidates with low minimum inhibitory concentrations (MICs), suggesting their potential as new anti-TB agents .

Study on Antitrypanosomal Activity

A recent SAR study synthesized several derivatives based on the imidazo[1,2-a]pyridine scaffold. Among these compounds, one derivative displayed superior antitrypanosomal activity with an EC50 value significantly lower than existing treatments. The study emphasized the importance of substituents at specific positions on the ring structure for optimizing biological activity .

Development of Antimicrobial Agents

In another investigation focusing on antibacterial properties, derivatives of imidazo[1,2-a]pyridine were tested against various bacterial strains. Some exhibited potent antimicrobial activity, demonstrating the compound's versatility in medicinal applications beyond antikinetoplastid activity .

Mechanism of Action

The mechanism of action of 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents at positions 2, 6, and 8 significantly influence melting points, solubility, and reactivity:

Compound Name Substituents (Position) Melting Point/°C Key Properties Reference
8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine Br (8), Cl-CH2 (2), CH3 (6) Not reported High reactivity due to Cl-CH2 group
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (3n) Br-C6H4 (2), CH3 (6) 214–215 Higher melting point (bulky aryl group)
6-Chloro-3-nitro-8-(phenylthio) derivative Cl (6), NO2 (3), S-Ph (8) Not reported Improved antitrypanosomal activity
8-Bromo-6-methylimidazo[1,2-a]pyridine (CAS 136117-93-6) Br (8), CH3 (6) Not reported Lower reactivity (no Cl-CH2)
2-(Adamantan-1-yl)-6-methylimidazo[1,2-a]pyridine (2d) Adamantyl (2), CH3 (6) 98–100 (371–373 K) High thermal stability

Key Observations:

  • Aryl vs. Alkyl Substituents: Bulky aryl groups (e.g., 3n) increase melting points due to enhanced van der Waals interactions .
  • Chloromethyl Reactivity: The Cl-CH2 group in the target compound facilitates nucleophilic substitutions (e.g., sulfonation in DMSO with sodium sulfinates) .

Solubility and Reactivity Trends

  • Polar Groups: Sulfonylmethyl derivatives (e.g., compound 2c in ) exhibit improved aqueous solubility due to sulfonyl polarity .
  • Halogen Effects: Bromine at position 8 directs electrophilic substitutions, while chlorine in chloromethyl enhances leaving-group ability .

Biological Activity

8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antikinetoplastid Activity

Research has demonstrated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antikinetoplastid activity. A study focused on the SAR of 3-nitroimidazo[1,2-a]pyridine derivatives found that this compound showed promising activity against Trypanosoma brucei brucei, with an effective concentration (EC50) of 17 nM and a selectivity index (SI) of 2650. This compound was more active than several reference drugs including fexinidazole and suramin, highlighting its potential as a lead compound for treating kinetoplastid diseases such as sleeping sickness .

Antimycobacterial Activity

Another area of interest is the antimycobacterial activity of imidazo[1,2-a]pyridine derivatives. A focused library screening against Mycobacterium tuberculosis indicated that certain derivatives exhibit selective inhibition without affecting gram-positive or gram-negative pathogens. Although specific data on this compound was not detailed in this context, the structural similarities suggest potential activity that warrants further investigation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions of the imidazo[1,2-a]pyridine ring significantly influence biological activity. Positions 2, 6, and 8 have been identified as key modulation points. For instance:

PositionSubstituentEffect on Activity
2ChloromethylIncreases antikinetoplastid activity
6MethylEnhances solubility
8BromineCritical for activity

These insights can guide future synthetic efforts to optimize the compound's efficacy against targeted pathogens .

Case Study: Antitrypanosomal Efficacy

In a comparative study involving various synthesized derivatives of imidazo[1,2-a]pyridine, it was found that the presence of a bromine atom at position 8 significantly enhanced antitrypanosomal activity. The study highlighted that while many derivatives were synthesized, only a few exhibited submicromolar activities comparable to established treatments .

Pharmacokinetic Properties

A pharmacokinetic assessment in mice indicated that the compound displayed good systemic exposure following oral administration with a half-life (T1/2) of approximately 7.7 hours. This suggests favorable absorption and metabolism characteristics essential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation of a methyl-substituted imidazo[1,2-a]pyridine precursor. Key steps include:

  • Bromination : Use bromine (Br₂) in acetic acid or chloroform under inert conditions to introduce bromine at the 8-position .
  • Chloromethylation : Employ chloromethylation reagents (e.g., ClCH₂OCH₃ with Lewis acids like ZnCl₂) to functionalize the 2-position .
  • Optimization : Yields depend on temperature (70–90°C) and solvent polarity. Polar aprotic solvents (DMF, DMSO) enhance substitution reactions .
  • Validation : Confirm purity via HPLC and NMR. Typical yields range from 45–65% .

Q. How does the chloromethyl group at the 2-position influence reactivity in cross-coupling reactions?

  • Methodological Answer : The chloromethyl group acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki-Miyaura coupling).

  • Reagents : Pd(PPh₃)₄ or PdCl₂(dppf) with aryl/heteroaryl boronic acids in THF/water .
  • Challenges : Steric hindrance from the 6-methyl group may reduce coupling efficiency. Use bulky ligands (XPhos) to mitigate this .
  • Analysis : Monitor reaction progress via TLC (Rf shifts) and characterize products via mass spectrometry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of halogenated imidazopyridines?

  • Methodological Answer : Discrepancies arise from substituent positioning (e.g., bromine at 6- vs. 8-position) and assay conditions.

  • Case Study : 8-Bromo derivatives show higher antimicrobial activity (MIC: 2–4 µg/mL) than 6-bromo analogs (MIC: 8–16 µg/mL) due to enhanced membrane penetration .
  • Validation : Perform comparative bioassays under standardized conditions (e.g., CLSI guidelines) and use isogenic bacterial strains .
  • Data Table :
CompoundMIC (µg/mL)Target PathogenReference
8-Bromo-2-(chloromethyl)...2.5S. aureus
6-Bromo analog12.0S. aureus

Q. How can retrosynthetic analysis and AI tools improve the design of derivatives with enhanced pharmacokinetics?

  • Methodological Answer : AI models (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases:

  • Step 1 : Input target structure into AI platforms to prioritize halogenation and coupling steps .
  • Step 2 : Evaluate predicted routes for atom economy. For example, direct C-H bromination reduces step count vs. multi-step functionalization .
  • Case Study : AI-predicted Suzuki coupling routes achieved 70% yield for a 8-bromo-2-aryl derivative, outperforming traditional methods (50%) .

Mechanistic and Comparative Studies

Q. What spectroscopic techniques best characterize the electronic effects of bromine and chloromethyl substituents?

  • Methodological Answer :

  • NMR : ¹H NMR shows deshielding of adjacent protons (e.g., H-7 δ ≈ 8.5 ppm due to bromine’s electronegativity) .
  • X-ray Crystallography : Resolves steric effects; the 6-methyl group induces a dihedral angle of 16.2° between pyridine and imidazole rings .
  • IR : C-Br and C-Cl stretches appear at 550–600 cm⁻¹ and 700–750 cm⁻¹, respectively .

Q. How do structural analogs compare in inhibiting cyclin-dependent kinases (CDKs)?

  • Methodological Answer :

  • Biological Assay : Test compounds against CDK2/CDK9 using fluorescence polarization assays .
  • Key Finding : 8-Bromo-2-(chloromethyl)-6-methyl derivatives show IC₅₀ = 0.8 µM for CDK2, outperforming 6-fluoro analogs (IC₅₀ = 2.5 µM) due to improved halogen bonding .
  • Data Table :
DerivativeCDK2 IC₅₀ (µM)CDK9 IC₅₀ (µM)
8-Bromo-2-(chloromethyl)...0.81.2
6-Fluoro analog2.53.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine
Reactant of Route 2
8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine

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